Cas no 2648915-03-9 ((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid)
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid
- EN300-1505149
- 2648915-03-9
- (2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
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- Inchi: 1S/C25H28N2O6/c28-12-11-22(24(30)31)27-23(29)15-9-10-16(13-15)26-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22,28H,9-14H2,(H,26,32)(H,27,29)(H,30,31)/t15?,16?,22-/m1/s1
- InChI Key: XJEVKUCGDOHCOH-WTOQYCPUSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(N[C@@H](C(=O)O)CCO)=O)C1)=O
Computed Properties
- Exact Mass: 452.19473662g/mol
- Monoisotopic Mass: 452.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 125Ų
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1505149-0.05g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-0.1g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-0.25g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-0.5g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-1.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-2.5g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-5.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-10.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1505149-50mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1505149-100mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid |
2648915-03-9 | 100mg |
$2963.0 | 2023-09-27 |
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid
Introduction to (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid (CAS No. 2648915-03-9)
The compound (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid, with CAS No. 2648915-03-9, is a highly specialized organic molecule with significant potential in the fields of biochemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a hydroxyl-containing butanoic acid moiety. The stereochemistry at the second carbon, denoted by the R configuration, plays a crucial role in determining its biological activity and interactions.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging state-of-the-art methodologies such as stereo-selective catalysis and peptide coupling techniques. The inclusion of the Fmoc group is particularly noteworthy, as it serves as a protective group in peptide synthesis, ensuring stability during reaction processes. This feature makes the compound a valuable tool in the development of novel therapeutic agents, particularly in the realm of targeted drug delivery systems.
Emerging research has highlighted the potential of this compound in modulating cellular signaling pathways, particularly those involving cAMP-dependent protein kinase A (PKA). Studies have demonstrated that the cyclopentylformamido moiety can act as a selective binder to specific protein domains, thereby influencing enzyme activity and downstream cellular responses. This property positions the compound as a promising candidate for the treatment of disorders such as inflammatory diseases and neurodegenerative conditions, where modulation of PKA activity is therapeutically beneficial.
In addition to its enzymatic interactions, the compound's hydroxyl-containing butanoic acid group contributes to its ability to participate in hydrogen bonding networks, enhancing its solubility and bioavailability. This characteristic is critical for its application in drug design, where maintaining optimal pharmacokinetic profiles is essential for therapeutic efficacy. Recent computational studies have further elucidated the compound's binding affinities to various receptors, providing insights into its potential for use in personalized medicine approaches.
The synthesis of this compound involves a multi-step process that integrates principles from both organic chemistry and biotechnology. Key steps include the selective protection of amino groups using the Fmoc strategy, followed by stereoselective assembly of the chiral center at carbon 2. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the isolation of enantiomerically pure material, which is essential for studying its biological effects.
Current investigations are exploring the use of this compound as a scaffold for developing peptide-based vaccines. Its structural versatility allows for the attachment of diverse antigenic determinants while maintaining stability and immunogenicity. Preliminary results from animal studies suggest that vaccines incorporating this compound could elicit robust immune responses against pathogens such as influenza viruses and other emerging infectious agents.
Furthermore, the compound's ability to serve as a substrate for enzymatic transformations has opened new avenues for its application in biocatalysis. Researchers are examining its potential as a precursor for synthesizing bioactive molecules using enzymes such as esterases and amidases. This approach not only enhances sustainability but also offers a cost-effective alternative to traditional chemical synthesis methods.
In conclusion, (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid (CAS No. 2648915-03-9) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthetic and analytical techniques, position it as a key player in advancing modern drug discovery and development efforts.
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